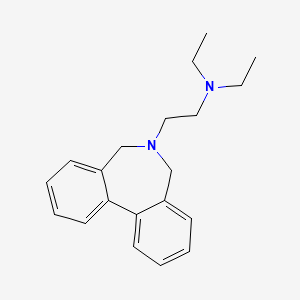

6,7-Dihydro-6-(beta-(diethylamino)ethyl)-5H-dibenz(c,e)azepine

Description

6,7-Dihydro-6-(beta-(diethylamino)ethyl)-5H-dibenz(c,e)azepine is a dibenzazepine derivative characterized by a seven-membered azepine ring fused to two benzene rings. The 6-position substitution with a beta-(diethylamino)ethyl group confers unique pharmacological properties. Key findings include:

Properties

CAS No. |

63918-72-9 |

|---|---|

Molecular Formula |

C20H26N2 |

Molecular Weight |

294.4 g/mol |

IUPAC Name |

2-(5,7-dihydrobenzo[d][2]benzazepin-6-yl)-N,N-diethylethanamine |

InChI |

InChI=1S/C20H26N2/c1-3-21(4-2)13-14-22-15-17-9-5-7-11-19(17)20-12-8-6-10-18(20)16-22/h5-12H,3-4,13-16H2,1-2H3 |

InChI Key |

VNOGBPCURSCKDW-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCN1CC2=CC=CC=C2C3=CC=CC=C3C1 |

Origin of Product |

United States |

Preparation Methods

Core Dibenzazepine Synthesis

The dibenzazepine core (6,7-dihydro-5H-dibenz[c,e]azepine) is commonly synthesized via cyclization reactions involving biphenyl derivatives. According to chemical databases, 6,7-dihydro-6-ethyl-5H-dibenz[c,e]azepine (a closely related compound) is prepared from appropriate ethyl-substituted precursors, which can be adapted for the beta-(diethylamino)ethyl substitution.

Introduction of Beta-(Diethylamino)ethyl Side Chain

The beta-(diethylamino)ethyl group is typically introduced via alkylation or amination reactions. A common approach involves:

- Starting from 6-aminomethyl-6,11-dihydro-5H-dibenz[b,e]azepine intermediates.

- Reacting with diethylaminoethyl halides or derivatives under nucleophilic substitution conditions.

Metal Hydride Reduction and Hydride Complexes

A notable method for preparing dibenzazepine derivatives involves reduction of nitrile or imide precursors using metal hydrides such as lithium aluminum hydride or sodium borohydride complexes. For example, a patented method describes the reduction of 2-(11H-dibenz[b,e]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione to 6-aminomethyl-6,11-dihydro-5H-dibenz[b,e]azepine using metal hydrides in alcohol-water solvent mixtures, followed by acid or base treatment to isolate the amine intermediate.

Key parameters from this method include:

| Parameter | Range / Preference |

|---|---|

| Metal hydride amount | 6–60 equivalents (preferably 12–20 eq.) |

| Solvent | Alcohols (isopropanol preferred), water-alcohol mixtures |

| Water content in solvent | 1–99% by weight (preferably ~18%) |

| Reaction temperature | 0°C to reflux (preferably 30–40°C) |

| Acid/base for decomposition | Mineral acids (HCl, H2SO4), organic acids (acetic acid), bases (NaOH) |

After reduction, the amine intermediate can be isolated as a salt (e.g., fumarate) for purification.

Alkylation to Form Beta-(Diethylamino)ethyl Substituted Product

Following the isolation of the amine intermediate, alkylation with beta-(diethylamino)ethyl halides (such as 2-(diethylamino)ethyl chloride or bromide) under basic conditions yields the target compound. The reaction typically proceeds via nucleophilic substitution at the amine nitrogen.

Reaction conditions include:

- Solvent: Polar aprotic solvents (e.g., dimethylformamide, acetonitrile).

- Base: Mild bases such as potassium carbonate or triethylamine.

- Temperature: Ambient to reflux depending on reactivity.

Purification is achieved by crystallization or chromatographic methods.

Research Outcomes and Data Tables

Yield and Purity Data

Reaction Optimization Parameters

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-6-[2-(diethylamino)ethyl]-5H-dibenz[c,e]azepine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted dibenzazepines .

Scientific Research Applications

6,7-Dihydro-6-[2-(diethylamino)ethyl]-5H-dibenz[c,e]azepine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a chiral catalyst and molecular chirality sensor.

Medicine: Explored for its anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dihydro-6-[2-(diethylamino)ethyl]-5H-dibenz[c,e]azepine involves its interaction with specific molecular targets. It is known to inhibit acid lysosomal hydrolytic enzyme activities, which contributes to its anti-inflammatory effects. Additionally, it inhibits prostaglandin synthetase activity, reducing inflammation and pain .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Dibenzazepine Derivatives

Structural Modifications and Activity Trends

- Lipophilicity and Enzyme Interaction: The diethylaminoethyl group enhances solubility and likely facilitates interaction with lipid metabolism enzymes, as seen in hypolipidemic activity . In contrast, the propenyl group in Azapetine phosphate favors antiadrenergic effects, possibly due to steric or electronic effects on receptor binding .

- Toxicity Considerations : The dichloro-allyl derivative exhibits higher acute toxicity (LD50 = 316 mg/kg in mice), highlighting the risk of halogenation in enhancing adverse effects .

Biological Activity

6,7-Dihydro-6-(beta-(diethylamino)ethyl)-5H-dibenz(c,e)azepine, also referred to as RO-2-3421, is a compound belonging to the dibenzazepine family. This compound has garnered attention due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. Its structure suggests possible interactions with various biological targets, making it a candidate for further investigation.

- Molecular Formula : C14H13N

- Molecular Weight : 195.26 g/mol

- CAS Number : 6672-69-1

Research indicates that compounds within the dibenzazepine class may exhibit a range of biological activities through various mechanisms. These include:

- Inhibition of Receptors : Dibenzazepines have been shown to interact with neurotransmitter receptors, including serotonin and dopamine receptors, which may influence mood and behavior.

- Anticancer Properties : Recent studies suggest that dibenzazepine derivatives can inhibit cancer cell migration and invasion. For instance, a related compound demonstrated significant anti-metastatic activity in MDA-MB-231 breast cancer cells by inhibiting matrix metalloproteinases (MMPs) involved in tissue remodeling during metastasis .

Anticancer Activity

A notable study explored the effects of a dibenzazepine derivative on cancer cell lines. The compound exhibited:

- Cell Migration Inhibition : The compound significantly reduced the migration of MDA-MB-231 cells in wound-healing assays.

- Invasion Suppression : It also suppressed invasive activities, indicating potential as an anti-cancer agent .

Neuropharmacological Effects

The neuropharmacological profile of dibenzazepines suggests:

- Antidepressant Effects : Compounds in this class have been investigated for their antidepressant properties, potentially acting on serotonin reuptake mechanisms.

- Acetylcholinesterase Inhibition : Some derivatives have shown promise in inhibiting acetylcholinesterase, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Case Studies

- Study on Metastatic Breast Cancer :

- Neuropharmacological Investigation :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.